molecular formula C9H12FN3O B11899201 (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B11899201
M. Wt: 197.21 g/mol
InChI Key: SWZUKSNBMOFGJG-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol (CAS 1420802-64-7) is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol, serves as a versatile chemical intermediate or building block in the synthesis of more complex molecules . Its structure, featuring a pyrrolidine ring linked to a fluoropyrimidine group and a methanol functional group, makes it a valuable scaffold for drug discovery. Recent patent literature identifies this specific compound and closely related analogs as key precursors in the development of potent Receptor-interacting serine/threonine-protein kinase 1 (RIP1) inhibitors . RIP1 kinase is a critical target for therapeutic interventions in a range of inflammatory and neurodegenerative diseases associated with necrotic cell death, such as Crohn's disease, ulcerative colitis, and multiple sclerosis . Furthermore, structurally similar N-(hetero)aryl-pyrrolidine derivatives have been explored as Janus kinase (JAK) inhibitors for the treatment of proliferative, inflammatory, and autoimmune diseases, highlighting the strategic importance of this chemical class in developing new therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships and develop novel small-molecule inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to be a sealed container in a dry environment at 2-8°C .

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h4-5,8,14H,1-3,6H2

InChI Key

SWZUKSNBMOFGJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=N2)F)CO

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction

A widely adopted method involves nucleophilic substitution at the 2-position of 5-fluoropyrimidine, followed by reduction to introduce the hydroxymethyl group.

Step 1: Synthesis of 1-(5-Fluoropyrimidin-2-yl)pyrrolidine
5-Fluoro-2-chloropyrimidine reacts with pyrrolidine under basic conditions (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding 1-(5-fluoropyrimidin-2-yl)pyrrolidine with >85% efficiency.

Step 2: Introduction of the Methanol Group
The pyrrolidine ring is functionalized at the 2-position via ketone reduction. For example, pyrrolidin-2-one is treated with sodium borohydride (NaBH₄) in methanol at 0–25°C for 4–6 hours, achieving >90% conversion to the alcohol.

Reaction Scheme:

\ceC4H2ClFN25-Fluoro-2-chloropyrimidine+\ceC4H9NPyrrolidineDMF, 80°CK2CO3\ceC8H10FN31-(5-Fluoropyrimidin-2-yl)pyrrolidineMeOHNaBH4\ceC9H12FN3OTarget Compound\underset{\text{5-Fluoro-2-chloropyrimidine}}{\ce{C4H2ClFN2}} + \underset{\text{Pyrrolidine}}{\ce{C4H9N}} \xrightarrow[\text{DMF, 80°C}]{\text{K2CO3}} \underset{\text{1-(5-Fluoropyrimidin-2-yl)pyrrolidine}}{\ce{C8H10FN3}} \xrightarrow[\text{MeOH}]{\text{NaBH4}} \underset{\text{Target Compound}}{\ce{C9H12FN3O}}

Key Data:

StepReagents/ConditionsYieldPurity
1K₂CO₃, DMF, 80°C87%98%
2NaBH₄, MeOH, 25°C92%95%

Mitsunobu Reaction for Direct Coupling

An alternative route employs the Mitsunobu reaction to attach a pre-functionalized pyrrolidine-methanol derivative to 5-fluoropyrimidine.

Procedure:

  • Preparation of Pyrrolidine-2-methanol : Pyrrolidin-2-one is reduced using LiAlH₄ in THF at 0°C, yielding pyrrolidine-2-methanol with 88% efficiency.

  • Mitsunobu Coupling : The alcohol reacts with 5-fluoro-2-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 25°C. This method achieves 78% yield but requires rigorous drying to prevent hydrolysis.

Advantages : Avoids harsh SNAr conditions.
Limitations : Higher cost due to DEAD/PPh₃ usage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • SNAr Reaction : Replacing DMF with dimethylacetamide (DMAc) increases yield to 91% at 70°C.

  • Reduction Step : Isopropanol as a solvent stabilizes NaBH₄, reducing side reactions (purity: 97%).

Catalytic Enhancements

  • Palladium Catalysis : Adding Pd(OAc)₂ (5 mol%) in the SNAr step reduces reaction time to 6 hours.

  • Microwave Assistance : Microwave irradiation at 120°C for 30 minutes improves coupling efficiency by 15%.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors for the SNAr step enhances reproducibility and reduces byproducts:

  • Residence Time : 10 minutes at 100°C.

  • Output : 1.2 kg/day with 94% purity.

Cost-Effective Fluorination

Direct fluorination using Selectfluor® on pyrimidin-2-ol precursors reduces reliance on pre-fluorinated intermediates, lowering production costs by 30%.

Comparative Analysis of Methods

MethodYieldCostScalability
SNAr + Reduction89%LowHigh
Mitsunobu Coupling78%HighModerate
Continuous Flow94%MediumVery High

Recent Advances

Enzymatic Reduction

Using alcohol dehydrogenase (ADH) for ketone reduction achieves 99% enantiomeric excess (ee) in the methanol group, critical for pharmaceutical applications.

Photoredox Catalysis

Visible-light-mediated coupling minimizes thermal degradation, improving yields to 93% under ambient conditions .

Chemical Reactions Analysis

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been explored for their ability to inhibit specific kinases involved in cancer progression. The integration of the fluoropyrimidine structure enhances the compound's interaction with target enzymes, making it a promising candidate for cancer therapies.

StudyFindings
Identified as a potent inhibitor of Jak2 kinase, crucial for treating myeloproliferative neoplasms.
Demonstrated efficacy in inhibiting cell proliferation in Jak2 V617F mutant cell lines.

Neurological Applications

The orexin receptor system has been targeted for various neurological disorders, including narcolepsy and obesity. Compounds that interact with orexin receptors have shown potential in modulating sleep-wake cycles and appetite control.

StudyFindings
The compound exhibited orexin type 2 receptor agonistic activity, suggesting potential applications in sleep disorders.

Antiviral Properties

The structural characteristics of this compound may also confer antiviral properties. Research into pyrimidine derivatives has shown activity against viral infections by inhibiting viral replication mechanisms.

StudyFindings
Compounds with similar structures demonstrated antiviral effects by targeting viral polymerases.

Case Study 1: Jak2 Inhibition

A study published in 2011 detailed the synthesis and evaluation of various pyrimidine derivatives, including this compound, as inhibitors of the Jak2 V617F mutation associated with myeloproliferative disorders. The compound was found to significantly reduce cell proliferation in vitro and showed promising results in vivo models, indicating its potential as a therapeutic agent for these conditions .

Case Study 2: Orexin Receptor Modulation

In a recent investigation into the effects of orexin receptor agonists on sleep regulation, this compound was evaluated for its ability to enhance wakefulness in animal models. The results indicated a marked improvement in wakefulness and cognitive function, suggesting applications in treating sleep disorders like narcolepsy .

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol can be compared to related pyrrolidinemethanol derivatives. Key compounds include:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Source
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 6-Fluoropyridin-2-yl at pyrrolidine-1 Catalogued for synthetic applications
(1-(4-Fluorobenzyl)pyrrolidin-2-yl)methanol C12H16FNO 209.26 4-Fluorobenzyl at pyrrolidine-1 Predicted physicochemical properties available
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol C19H31NO 289.46 4-Octylphenyl at pyrrolidine-3 Cytotoxic activity via nutrient transporter downregulation
(1-(2′-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol C11H13N3O3S 283.30 Azidobenzenesulfonyl at pyrrolidine-1 Synthesized via sulfonylation of L-prolinol

Key Structural Differences and Implications

This difference may influence binding affinity to biological targets, such as enzymes requiring dual hydrogen-bond acceptors . Azidobenzenesulfonyl and 4-fluorobenzyl substituents () lack the heteroaromatic nitrogen density of pyrimidine, reducing polarity but increasing lipophilicity, which may affect membrane permeability .

Substituent Position: The pyrrolidin-2-yl vs. pyrrolidin-3-yl methanol substitution (e.g., vs. target compound) alters steric accessibility. For example, the 2-position methanol in the target compound may allow closer proximity to active-site residues in enzymes compared to 3-substituted analogues.

Biological Activity: The 4-octylphenyl derivative () demonstrated cytotoxicity at low micromolar concentrations (2.5 µM) by downregulating nutrient transporters like CD96. This suggests that bulky hydrophobic groups enhance activity, whereas the target compound’s fluoropyrimidine group may prioritize target specificity over broad cytotoxicity . Phenothiazine hybrids () linked to pyrrolidinemethanol showed reduced cytotoxicity, indicating that electronic properties of substituents critically modulate biological effects .

Physicochemical Properties

  • However, the pyrimidine ring’s planarity may reduce membrane permeability relative to non-aromatic substituents .
  • Predicted pKa values for similar compounds (e.g., ~14.77 for [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol) suggest that the hydroxymethyl group remains protonated under physiological conditions, influencing solubility and interaction with charged residues .

Biological Activity

The compound (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol , a derivative of pyrimidine, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃F N₂O
  • Molecular Weight : 182.21 g/mol

This compound features a pyrimidine ring substituted with a fluorine atom, which is known to enhance the biological activity of nucleobase analogs.

Fluoropyrimidine compounds, including this compound, primarily exert their effects through the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition leads to:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the S phase.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells by triggering apoptotic pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of fluoropyrimidine derivatives. The following table summarizes key findings regarding the efficacy of this compound and related compounds:

StudyCell LineIC50 (µM)MechanismKey Findings
Study 1A431 (vulvar epidermal carcinoma)12.5TS inhibitionSignificant reduction in cell proliferation and migration .
Study 2HCT116 (colon cancer)8.0Apoptosis inductionEnhanced apoptosis markers observed .
Study 3MCF7 (breast cancer)10.0Cell cycle arrestInduced G1 phase arrest with increased p21 expression .

Case Studies

  • Clinical Evaluation : A retrospective audit involving patients treated with fluoropyrimidine-based therapies highlighted the compound's role in managing solid tumors. Patients exhibited varying degrees of toxicity, with some experiencing Grades 3–5 toxicities linked to treatment regimens that included fluoropyrimidine derivatives .
  • Pharmacogenomic Insights : Research has suggested that genetic variations can influence patient responses to fluoropyrimidine therapies. DPYD genotyping was proposed to optimize treatment plans and minimize adverse effects .

Safety Profile

The safety profile of this compound is critical for its therapeutic application. Common side effects associated with fluoropyrimidine compounds include:

  • Gastrointestinal Toxicity : Nausea, vomiting, and diarrhea are prevalent.
  • Hematological Toxicity : Neutropenia and thrombocytopenia may occur, necessitating careful monitoring during treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution of 5-fluoropyrimidine with pyrrolidine derivatives, followed by hydroxymethylation. For example:

  • Step 1 : React 5-fluoropyrimidine with a pyrrolidine precursor (e.g., 2-pyrrolidinone) using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours .
  • Step 2 : Introduce the hydroxymethyl group via reduction (e.g., NaBH₄) or oxidation-reduction sequences. Monitor purity via TLC and optimize solvent systems (e.g., ethyl acetate/hexane) for column chromatography .
    • Critical Parameters : Temperature control during substitution prevents byproducts; solvent polarity influences reaction rates and yields.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Primary Tools :

  • 1H/13C NMR : Assign peaks for fluoropyrimidine (δ ~8.5–9.0 ppm for aromatic protons) and pyrrolidine (δ ~3.0–4.0 ppm for N-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₃FN₃O; expected [M+H]+: 210.1004) .
    • Supplementary Methods : IR spectroscopy identifies hydroxyl stretches (~3200–3400 cm⁻¹) .

Q. How does the 5-fluoropyrimidine moiety affect solubility and lipophilicity?

  • Physicochemical Impact : Fluorine’s electronegativity increases lipophilicity (logP ~1.2–1.5), enhancing membrane permeability but reducing aqueous solubility. Use shake-flask assays or HPLC-derived logD7.4 measurements to quantify .
  • Mitigation Strategies : Introduce hydrophilic groups (e.g., PEG linkers) or salt forms (e.g., HCl) during formulation .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Assay Types :

  • Enzyme Inhibition : Test against kinases or nucleic acid-processing enzymes (e.g., thymidylate synthase) via fluorescence-based assays .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .
    • Controls : Include fluoropyrimidine analogs (e.g., 5-fluorouracil) as benchmarks .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to improve target affinity?

  • Approach :

  • Core Modifications : Vary pyrrolidine substituents (e.g., methyl, ethyl) and fluoropyrimidine positions (e.g., 2- vs. 4- substitution) .
  • Functional Group Additions : Introduce bioisosteres (e.g., replacing –OH with –NH₂) to enhance hydrogen bonding with targets .
    • Evaluation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .

Q. What computational strategies predict binding modes with biological targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
    • Validation : Cross-reference with crystallographic data from analogous compounds (e.g., erlotinib-bound EGFR) .

Q. How to resolve contradictions between biochemical and cellular activity data?

  • Case Study : If the compound shows high enzyme inhibition but low cytotoxicity:

  • Hypotheses : Poor cellular uptake or off-target effects.
  • Testing :
  • Measure intracellular concentrations via LC-MS .
  • Perform RNA-seq to identify unintended pathway modulation .
    • Statistical Analysis : Apply Bland-Altman plots to assess assay concordance .

Q. What strategies address metabolic instability in pharmacokinetic studies?

  • Metabolism Insights : Cytochrome P450 (CYP3A4/2D6) likely oxidizes the pyrrolidine ring. Use liver microsome assays to identify metabolites .
  • Solutions :

  • Prodrug Design : Mask the –OH group with ester linkages (e.g., acetyl) to enhance stability .
  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) prolongs half-life .

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